6-Phenylhex-4-en-3-one
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Overview
Description
6-Phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O. . This compound is characterized by a phenyl group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylhex-4-en-3-one can be synthesized through various methods. One common approach involves the Wittig-Horner reaction, where aliphatic aldehydes react with 2-oxoalkylphosphonates in the presence of barium hydroxide as a base in 1,4-dioxane . This method is efficient and stereoselective, providing a high yield of the desired product.
Another method involves the reaction of cinnamaldehyde with methyl ethyl ketone in the presence of aqueous sodium hydroxide at low temperatures . This reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Wittig-Horner reaction is favored for its high yield and selectivity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiophenols can add to the conjugated dienone system, resulting in 1,4- or 1,6-addition products.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylhexenones, depending on the nucleophile used.
Scientific Research Applications
6-Phenylhex-4-en-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-Phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity .
Comparison with Similar Compounds
6-Phenylhex-4-en-3-one can be compared with other similar compounds, such as:
6-Phenyl-3-hexen-2-one: Another alkyl-phenylketone with a similar structure but different positioning of the double bond.
3-Nitro-6-phenylhexa-3,5-dien-2-one: A compound with additional nitro and conjugated diene functionalities, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
24616-05-5 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
KJLQMHQGSFILKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CCC1=CC=CC=C1 |
Origin of Product |
United States |
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